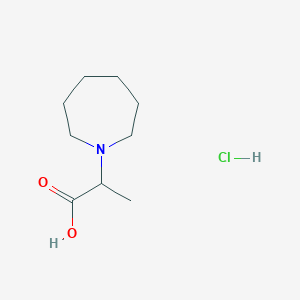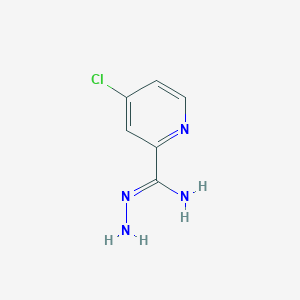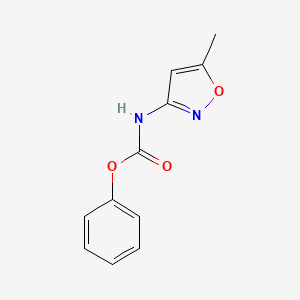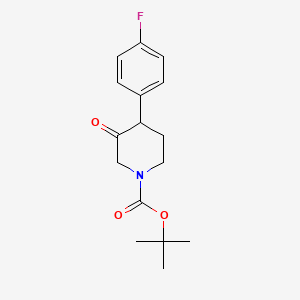
tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate, also known as TBFPOC, is an organic compound that has been studied and used in a variety of scientific research applications. This compound is a derivative of piperidine and is composed of a tert-butyl group, a 4-fluorophenyl group and a 3-oxopiperidine-1-carboxylate group. TBFPOC has been studied for its potential applications in a variety of different areas, including synthesis, drug development, and biochemical and physiological studies.
Applications De Recherche Scientifique
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate has been studied extensively for its potential applications in a variety of scientific research areas. One of the most promising applications is in the development of new drugs. The compound has been studied for its ability to inhibit the activity of certain enzymes, which could make it a useful tool in the development of new drugs. Additionally, this compound has been studied for its potential use in the synthesis of other compounds, as well as its potential to act as a chiral catalyst.
Mécanisme D'action
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate has been studied for its potential mechanism of action. It is believed that the compound acts as an inhibitor of certain enzymes, which could make it a useful tool in the development of new drugs. Additionally, this compound has been studied for its ability to act as a chiral catalyst, which could be useful in the synthesis of other compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It is believed that the compound has the potential to inhibit the activity of certain enzymes, which could make it a useful tool in the development of new drugs. Additionally, this compound has been studied for its potential to act as a chiral catalyst, which could be useful in the synthesis of other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is its high yield in the Mitsunobu reaction, which makes it a useful tool in the synthesis of other compounds. Additionally, this compound has the potential to act as a chiral catalyst, which could be useful in the synthesis of other compounds. However, the use of this compound in laboratory experiments can also be limited by its potential toxicity and the need for specialized equipment.
Orientations Futures
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate has the potential to be used in a variety of different research areas in the future. One potential future direction for this compound research is in the development of new drugs. The compound has been studied for its ability to inhibit the activity of certain enzymes, which could make it a useful tool in the development of new drugs. Additionally, this compound could be used in the synthesis of other compounds and as a chiral catalyst. Finally, this compound could be studied further for its potential biochemical and physiological effects.
Méthodes De Synthèse
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate can be synthesized by a method known as the Mitsunobu reaction. This method involves the use of a phosphine-based catalyst to convert an alcohol into an ester. In the case of this compound, the Mitsunobu reaction involves the reaction of 4-fluorophenylboronic acid with tert-butyl alcohol in the presence of a phosphine-based catalyst such as triphenylphosphine. The reaction proceeds to form this compound in an excellent yield.
Propriétés
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMQNGYUUCXJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide](/img/structure/B6144337.png)
![2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B6144343.png)

![5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6144355.png)
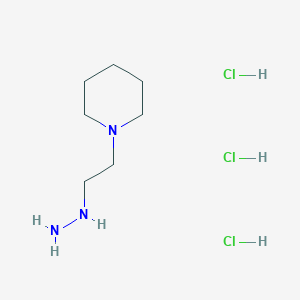
![methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine dihydrochloride](/img/structure/B6144372.png)

![2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride](/img/structure/B6144384.png)
![9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B6144387.png)
![3-ethyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B6144395.png)
![3-ethyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B6144401.png)
